molecular formula C19H17BrN4O2 B15042256 N-(4-bromophenyl)-4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-oxobutanamide

N-(4-bromophenyl)-4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15042256
M. Wt: 413.3 g/mol
InChI Key: WSKIAVVOBDHOSG-WSDLNYQXSA-N
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Description

N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound with a unique structure that combines a bromophenyl group, an indole moiety, and a hydrazinecarbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with indole-3-carboxaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydrazinecarbonyl linkage may facilitate the formation of reactive intermediates that can covalently modify target proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but lacks the indole moiety.

    N-(4-BROMOPHENYL)BENZAMIDE: Contains a benzamide group instead of the hydrazinecarbonyl linkage.

    N-(4-BROMOPHENYL)HYDRAZINE: Lacks the indole moiety and the carbonyl group.

Uniqueness

N-(4-BROMOPHENYL)-3-{N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its combination of a bromophenyl group, an indole moiety, and a hydrazinecarbonyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]butanediamide

InChI

InChI=1S/C19H17BrN4O2/c20-14-5-7-15(8-6-14)23-18(25)9-10-19(26)24-22-12-13-11-21-17-4-2-1-3-16(13)17/h1-8,11-12,21H,9-10H2,(H,23,25)(H,24,26)/b22-12+

InChI Key

WSKIAVVOBDHOSG-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCC(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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